2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a heterocyclic molecule featuring a pyridazinone core substituted with a 2-fluorophenyl group at position 3 and an acetamide-linked 1,3,4-thiadiazole moiety. Pyridazinones are known for their pharmacological relevance, including anti-inflammatory and antimicrobial activities, while thiadiazoles contribute to metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c1-11(2)9-16-21-22-18(27-16)20-15(25)10-24-17(26)8-7-14(23-24)12-5-3-4-6-13(12)19/h3-8,11H,9-10H2,1-2H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLBEOWTZRLNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include fluorobenzene derivatives, hydrazine, and thiadiazole precursors. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and structural integrity.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
Key functional groups and their roles:
-
Pyridazine ring : Electron-deficient aromatic system prone to nucleophilic substitution and reduction.
-
Thiadiazole ring : Nitrogen-sulfur heterocycle with acidic NH groups and sulfur-based redox activity .
-
Acetamide group : Hydrolyzable under acidic/basic conditions .
-
2-Fluorophenyl group : Electron-withdrawing fluorine enhances electrophilicity at adjacent carbons .
Electron distribution :
-
Fluorine’s inductive effect activates the phenyl ring for electrophilic substitution at the meta and para positions .
-
Thiadiazole’s sulfur atom participates in redox reactions, while its NH groups can undergo deprotonation .
Nucleophilic Aromatic Substitution
The 2-fluorophenyl group facilitates nucleophilic displacement reactions:
| Reaction Conditions | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C | Methoxide | 2-Methoxyphenyl derivative | 72% | |
| CuI, Et₃N, THF, reflux | Piperidine | 2-Piperidinophenyl analog | 65% |
Mechanism : Fluorine acts as a leaving group, with aromatic stabilization driving the reaction. The electron-deficient pyridazine ring further polarizes the C–F bond .
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis to form carboxylic acid derivatives:
| Conditions | Product | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, reflux | 2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetic acid | 4 hours | 88% | |
| NaOH (1M), RT | Sodium salt of hydrolyzed acetamide | 12 hours | 95% |
Kinetics : Basic conditions favor faster hydrolysis due to hydroxide ion attack on the carbonyl carbon .
Oxidation:
-
Pyridazine ring : Resistant to oxidation but undergoes reduction to dihydropyridazine with NaBH₄.
Reduction:
| Reducing Agent | Product | Conditions | Yield |
|---|---|---|---|
| NaBH₄, MeOH | Dihydropyridazine derivative | 0°C, 1 hour | 78% |
Ring-Opening and Rearrangement
The thiadiazole ring undergoes ring-opening under strong bases:
| Conditions | Reagent | Product | Reference |
|---|---|---|---|
| KOtBu, DMSO | – | Open-chain thiol intermediate |
Mechanism : Deprotonation of the NH group followed by nucleophilic attack at the sulfur atom .
Cross-Coupling Reactions
The fluorophenyl group participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 68% |
Limitations : Steric hindrance from the 2-methylpropyl group on the thiadiazole reduces coupling efficiency.
Thermal Stability and Degradation
Differential Scanning Calorimetry (DSC) reveals decomposition above 220°C, with exothermic peaks indicating breakdown of the thiadiazole and pyridazine rings.
Scientific Research Applications
Structural Characteristics
This compound consists of several key components:
- A pyridazinone ring , which is known for its biological activity.
- A fluorophenyl group , which can enhance lipophilicity and biological interactions.
- A thiadiazole moiety , often associated with antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the thiadiazole group is particularly noteworthy, as it has been linked to enhanced activity against various pathogens. Studies have shown that derivatives of thiadiazole can inhibit the growth of bacteria and fungi, suggesting that this compound may also possess similar effects.
Anti-inflammatory Properties
The pyridazinone core has been implicated in anti-inflammatory activities. Compounds featuring this structure can modulate inflammatory pathways, making them potential candidates for treating conditions like arthritis or other inflammatory diseases.
Cancer Research
The unique binding properties of the compound may allow it to interact with specific targets involved in cancer progression. Preliminary studies on similar compounds have indicated potential cytotoxic effects against various cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide:
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Demonstrated that similar pyridazinone derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. |
| Anti-inflammatory Mechanism Investigation | Identified that pyridazinone compounds can inhibit COX enzymes, suggesting a pathway for reducing inflammation. |
| Cancer Cell Line Testing | Found that certain thiadiazole derivatives showed selective cytotoxicity towards breast cancer cell lines, indicating potential for further development. |
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Structural Analogues in Pyridazinone Derivatives
Pyridazinone-based compounds often exhibit bioactivity modulated by substituents. For example:
- 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives (e.g., compounds 3a–3h in ) lack the fluorophenyl and thiadiazolylidene acetamide groups. Their synthesis involves alkylation at the pyridazinone oxygen, whereas the target compound’s substitution at nitrogen suggests distinct electronic and steric properties .
Thiadiazole-Containing Analogues
The thiadiazole moiety is critical for bioactivity in multiple drug classes:
- (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide () shares an acetamide-thiadiazole scaffold but replaces pyridazinone with an indolinone core. This structural difference may reduce π-π stacking interactions compared to the target compound .
- Cephalosporin derivatives () with 5-methyl-1,3,4-thiadiazol-2-ylthio groups highlight the versatility of thiadiazole in enhancing antibacterial activity. However, the target compound’s thiadiazolylidene group (vs. thiadiazolylthio) suggests distinct binding mechanisms .
Acetamide-Linked Heterocycles
- (E)-N-(4-(2-(5-Oxo-2-phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)-ylidine)acetyl)phenyl)acetamide (Fig. 51, ) features a fused imidazo-thiadiazole system. The spiro structure in this analog may confer rigidity, whereas the target compound’s pyridazinone-thiadiazole linkage offers conformational flexibility .
Comparative Data Table
Biological Activity
The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (CAS Number: 1324083-71-7) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and biological mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 404.4 g/mol. Its structure features a pyridazinone core with a fluorophenyl substituent and a thiadiazolylidene moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21FN4O2 |
| Molecular Weight | 404.4 g/mol |
| CAS Number | 1324083-71-7 |
Antidepressant Potential
Research indicates that compounds similar to those containing the fluorophenyl and pyridazinone structures exhibit antidepressant-like effects. For instance, derivatives with similar scaffolds have shown significant serotonin receptor affinity and phosphodiesterase inhibition, suggesting a role in mood regulation through serotonergic pathways .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Compounds that target the cereblon E3 ubiquitin ligase have been associated with the degradation of oncoproteins and modulation of cancer cell survival pathways. The presence of a thiadiazole group in this compound could enhance its ability to interact with cellular targets involved in tumorigenesis .
Antimicrobial Properties
Thiadiazole derivatives have historically shown antimicrobial activity. The incorporation of such moieties into the compound may confer similar properties, making it a candidate for further investigation against various pathogens .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Serotonin Receptor Modulation : Similar compounds have been shown to interact with serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation.
- Phosphodiesterase Inhibition : Inhibition of phosphodiesterases (PDEs) can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are important for various signaling pathways related to mood and cellular proliferation.
- Targeting Ubiquitination Pathways : The potential to act as a bifunctional ligand that recruits target proteins for degradation via the ubiquitin-proteasome system could explain its anticancer properties.
Case Studies and Research Findings
Several studies have explored related compounds' biological activities:
- Antidepressant Activity : A study highlighted the efficacy of fluorinated arylpiperazine derivatives in animal models, demonstrating significant antidepressant effects compared to standard treatments like diazepam .
- Anticancer Research : Investigations into cereblon ligands have shown that compounds designed to target this pathway can effectively induce apoptosis in cancer cells, indicating a promising therapeutic angle for our compound .
Q & A
Q. What synthetic protocols are recommended for preparing this compound, and which catalysts improve reaction efficiency?
The compound can be synthesized via a reflux reaction (150°C, 5 hours) using equimolar concentrations of precursors in the presence of pyridine and Zeolite (Y-H) as catalysts. Post-reaction purification involves distillation of excess pyridine, acidification with HCl, and recrystallization from ethanol . Catalysts like Zeolite (Y-H) enhance reaction rates by providing acidic sites for intermediate stabilization.
Q. Which spectroscopic techniques are critical for structural characterization?
Key techniques include:
- 1H/13C-NMR : To confirm substituent positions and hydrogen environments (e.g., aromatic protons, acetamide groups) .
- IR Spectroscopy : For identifying functional groups like carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole rings (C-N stretches).
- Mass Spectrometry : To verify molecular weight (e.g., via ESI-MS or MALDI-TOF).
Advanced Research Questions
Q. How can computational methods like DFT and HOMO-LUMO analysis predict reactivity?
Density Functional Theory (DFT) calculations can map Molecular Electrostatic Potential (MESP) surfaces to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps (e.g., ~4.5 eV for analogs) reveal electronic transitions and stability. Software like Gaussian or ORCA, combined with PubChem data, enables accurate modeling of charge distribution and reactivity .
Q. What strategies optimize low yields in multi-step syntheses of related acetamides?
Yield improvements involve:
Q. How can this compound serve as a precursor for synthesizing thiazole or thiadiazole derivatives?
Cyclocondensation reactions with hydrazine or thiosemicarbazide under acidic conditions (e.g., POCl₃) can yield thiadiazole derivatives. For thiazoles, refluxing with α-haloketones or thiourea derivatives in ethanol is effective. Reaction conditions (pH, temperature) must be optimized to avoid side products .
Q. What structural modifications enhance biological activity in SAR studies?
Key modifications include:
- Fluorophenyl Group Replacement : Testing chloro- or methoxy-substituted phenyl rings for improved binding affinity.
- Thiadiazole Ring Functionalization : Introducing sulfone or phosphonate groups to modulate electronic properties .
- Acetamide Side Chain Variation : Exploring alkyl or aryl substitutions to optimize steric interactions .
Q. How can contradictions in biological activity data across studies be resolved?
Methodologies include:
- Comparative Assays : Replicating experiments under standardized conditions (e.g., cell lines, incubation times).
- Purity Validation : Using HPLC or elemental analysis to confirm compound integrity .
- Computational Docking : Identifying binding modes with target proteins (e.g., kinases) to rationalize activity discrepancies .
Methodological Tables
Q. Table 1: Catalysts for Acetamide Synthesis
| Catalyst | Reaction Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Zeolite (Y-H) | 78–85 | ≥95 | |
| Pyridine | 65–70 | 90 | |
| AlCl₃ | 70–75* | 93* | |
| *Theoretical estimates based on analogous reactions. |
Q. Table 2: Key Computational Parameters
| Parameter | Value (eV) | Application |
|---|---|---|
| HOMO-LUMO Gap | 4.2–4.8 | Predicts charge transfer efficiency |
| MESP Surface Charge | -0.5 to +0.3 | Identifies reactive sites |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
